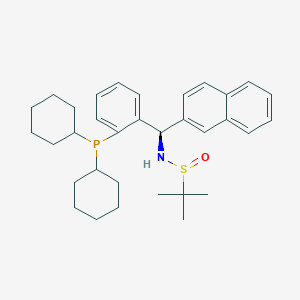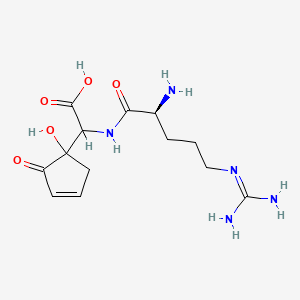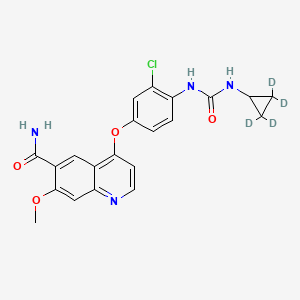![molecular formula C8H12CaO12-2 B12298847 Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)
Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium is a chemical compound with the molecular formula C₈H₁₄CaO₁₂ and a molecular weight of 342.27 g/mol . This compound is known for its coordination chemistry and is often used in various research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium typically involves the reaction of calcium salts with (2S)-2-(hydroxy-κO)butanedioic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where calcium salts and (2S)-2-(hydroxy-κO)butanedioic acid are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated using various organic ligands under controlled pH and temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-exchanged products .
科学的研究の応用
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and interactions with drugs.
Industry: Utilized in the production of specialized materials and as a reagent in chemical processes.
作用機序
The mechanism of action of Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium involves its ability to coordinate with various ligands and metal centers. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes. The molecular targets and pathways involved include interactions with metal ions and organic ligands .
類似化合物との比較
Similar Compounds
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]magnesium
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]strontium
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]barium
Uniqueness
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium is unique due to its specific coordination chemistry and the stability of its calcium complex. This makes it particularly useful in applications where calcium’s properties are advantageous, such as in biological systems and certain industrial processes .
特性
分子式 |
C8H12CaO12-2 |
|---|---|
分子量 |
340.25 g/mol |
IUPAC名 |
calcium;hydron;2-hydroxybutanedioate;dihydroxide |
InChI |
InChI=1S/2C4H6O5.Ca.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2,5H,1H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-4 |
InChIキー |
SYIGWUINPRZDLA-UHFFFAOYSA-J |
正規SMILES |
[H+].[H+].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[OH-].[OH-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)
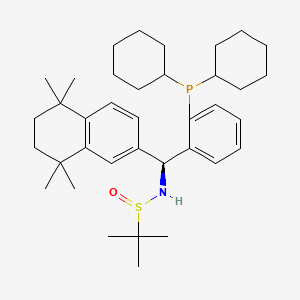
![1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12298783.png)
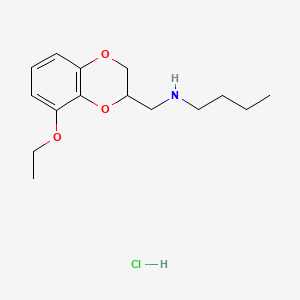
![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-12-butan-2-yl-3-(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide](/img/structure/B12298803.png)
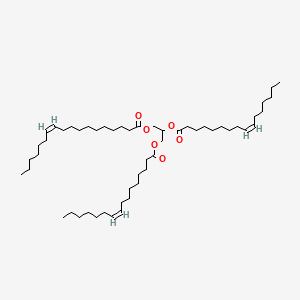
![N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298806.png)
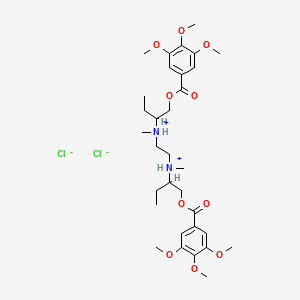
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298813.png)
![(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla](/img/structure/B12298819.png)
